Diethyl 2-(2-oxopropyl)malonate

Description

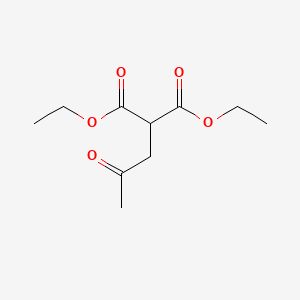

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2-(2-oxopropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZCSZOGMMZHKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475553 | |

| Record name | Diethyl (2-oxopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23193-18-2 | |

| Record name | Diethyl (2-oxopropyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate (CAS: 23193-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)malonate, a valuable keto-ester in organic synthesis. The document details its chemical and physical properties, outlines a probable synthesis pathway, and explores its potential reactions and applications, particularly within the realm of drug discovery and development. This guide is intended to be a foundational resource for researchers and professionals engaged in synthetic chemistry and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound, also known as diethyl acetonylmalonate, is a dicarbonyl compound with the CAS number 23193-18-2. Its structure features a central malonic ester moiety substituted with a 2-oxopropyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 23193-18-2 | [1] |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| IUPAC Name | diethyl 2-(2-oxopropyl)propanedioate | [1] |

| Synonyms | Diethyl acetonylmalonate, 2-Acetonylmalonic acid diethyl ester, 2-(2-Oxo-propyl)-propanedioic acid diethyl ester | [1] |

| Boiling Point | 296.36 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis

The primary synthetic route to this compound is the malonic ester synthesis. This classic method involves the alkylation of diethyl malonate with a suitable electrophile, in this case, chloroacetone.

General Experimental Protocol: Alkylation of Diethyl Malonate

The synthesis proceeds in two main steps: the formation of the diethyl malonate enolate followed by its reaction with chloroacetone.

Step 1: Enolate Formation A base, typically sodium ethoxide, is used to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate. The choice of ethoxide as the base is crucial to prevent transesterification.[2][3]

Step 2: Nucleophilic Substitution (Alkylation) The generated enolate acts as a nucleophile and attacks the electrophilic carbon of chloroacetone in an SN2 reaction, displacing the chloride leaving group. This step forms the carbon-carbon bond, yielding this compound.

Chemical Reactivity and Potential Reactions

As a γ-keto ester, this compound is a versatile intermediate for a variety of organic transformations. Its reactivity is characterized by the presence of multiple functional groups: two ester moieties and a ketone.

Decarboxylation

One of the most significant reactions of substituted malonic esters is decarboxylation. Upon heating in the presence of acid or base, the ester groups can be hydrolyzed to carboxylic acids. The resulting β-keto acid is unstable and readily loses carbon dioxide to yield a ketone. This makes this compound a potential precursor for the synthesis of substituted ketones.

Reactions at the Ketone Carbonyl Group

The ketone functionality can undergo a range of reactions typical of carbonyl compounds, including:

-

Reduction: To form a secondary alcohol.

-

Wittig Reaction: To form an alkene.

-

Reductive Amination: To introduce an amino group.

Reactions at the Ester Groups

The ester groups can be:

-

Hydrolyzed: To the corresponding dicarboxylic acid.

-

Transesterified: With other alcohols.

-

Reduced: To diols using strong reducing agents like lithium aluminum hydride.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a γ-keto ester, it serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The versatility of the malonic ester synthesis allows for the introduction of a wide range of substituents, making it a powerful tool in the generation of compound libraries for drug screening. The keto and ester functionalities provide handles for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Derivatives of malonic esters have been investigated for a variety of therapeutic areas. For instance, compounds containing the malonate substructure have been explored for their potential as anticonvulsants and sedatives.[3] The ability to synthesize diverse structures from a common precursor like this compound is a key strategy in modern drug discovery.

Safety and Handling

Conclusion

This compound is a synthetically useful molecule with significant potential as a building block in organic synthesis, particularly for the preparation of complex molecules in drug discovery programs. Its synthesis via the well-established malonic ester pathway and the diverse reactivity of its functional groups make it an attractive intermediate for medicinal chemists. Further research into its specific biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility in the scientific community.

References

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

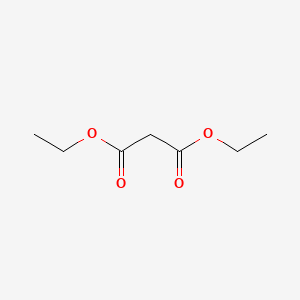

This technical guide provides a comprehensive overview of Diethyl 2-(2-oxopropyl)malonate, also known as Diethyl 2-acetylmalonate. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development. This document details its chemical structure, physical and spectroscopic properties, a representative synthetic protocol, and the underlying reaction mechanism. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical Structure and Identification

The structural formula for this compound is presented below. It features a malonic ester backbone substituted with an acetyl group at the central carbon.

Chemical Structure:

Systematic Name: Diethyl 2-acetylpropanedioate[1]

Synonyms: Diethyl 2-acetylmalonate, Diethyl acetylmalonate, Ethyl acetomalonate[1]

Molecular Formula: C₉H₁₄O₅[1]

CAS Number: 570-08-1[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below. This data is essential for its identification, purification, and use in further chemical transformations.

Table 1: Physical Properties

| Property | Value | Reference |

| Molecular Weight | 202.20 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 119-120 °C at 17 mmHg | |

| Density | 1.083 g/mL | |

| Refractive Index | 1.437 |

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.20 | Quartet | 4H | -O-CH₂ -CH₃ |

| 3.55 | Singlet | 1H | -CO-CH -CO- |

| 2.25 | Singlet | 3H | CH₃ -CO- |

| 1.25 | Triplet | 6H | -O-CH₂-CH₃ |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 201.5 | C =O (ketone) |

| 166.0 | C =O (ester) |

| 62.0 | -O-C H₂-CH₃ |

| 58.0 | -CO-C H-CO- |

| 29.5 | C H₃-CO- |

| 14.0 | -O-CH₂-C H₃ |

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1745 | C=O stretch (ester) |

| ~1720 | C=O stretch (ketone) |

| ~1250 | C-O stretch (ester) |

| ~2980 | C-H stretch (alkane) |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of diethyl malonate. This reaction involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks an acylating agent such as acetyl chloride.

Experimental Protocol: Acylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Magnesium turnings

-

Absolute ethanol

-

Dry diethyl ether

-

Acetyl chloride

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Magnesium Enolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.0 eq). Add a small amount of absolute ethanol to initiate the reaction. A solution of diethyl malonate (1.0 eq) in absolute ethanol is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to ensure complete formation of the magnesium salt of diethyl malonate. The solvent is then removed under reduced pressure.

-

Acylation: The flask containing the magnesium enolate is cooled in an ice bath. Dry diethyl ether is added to dissolve the enolate. Acetyl chloride (1.0 eq) dissolved in dry diethyl ether is then added dropwise from the dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

-

Deprotonation: The acidic α-hydrogen of diethyl malonate is abstracted by a base (in this case, formed from magnesium and ethanol) to generate a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of acetyl chloride. This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

The overall transformation results in the substitution of the acidic α-hydrogen of diethyl malonate with an acetyl group.

Signaling Pathway of Acylation

Caption: Mechanism of Diethyl Malonate Acylation.

Conclusion

This compound is a key synthetic intermediate with well-defined physical and spectroscopic properties. The acylation of diethyl malonate provides a reliable and scalable method for its preparation. The data and protocols presented in this guide are intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective utilization of this versatile chemical building block.

References

An In-depth Technical Guide on the Physical Properties of Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Diethyl 2-(2-oxopropyl)malonate (CAS No. 23193-18-2). Due to a notable lack of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties for liquid malonate esters. Furthermore, a relevant synthetic workflow is visualized to provide context for its formation.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | diethyl 2-(2-oxopropyl)propanedioate | [1][2] |

| Synonyms | Diethyl Acetonylmalonate, Acetonylmalonic Acid Diethyl Ester | [2][5] |

| CAS Number | 23193-18-2 | [1][2] |

| Molecular Formula | C10H16O5 | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| Melting Point | Not available | [6] |

| Boiling Point | 296.36°C at 760 mmHg (Predicted) | [3][4] |

| Density | Not available | [6] |

| Refractive Index | Not available | [6] |

| Solubility | Not available |

Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for this compound, the following sections detail generalized, standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid organic compound. These protocols are widely applicable to compounds of similar nature.

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.[7][8]

-

Apparatus: Thiele tube, thermometer (-10 to 300°C), small test tube (e.g., 75x10 mm), capillary tube (sealed at one end), rubber band or wire for attachment, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil or silicone oil).[9]

-

Procedure:

-

Fill the Thiele tube with the heat transfer fluid to a level above the side-arm.

-

Add approximately 0.5 mL of the liquid sample (this compound) into the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, with the heat transfer fluid covering the sample and the thermometer bulb.[10]

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the fluid.[10]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[8][10] Record this temperature.

-

For accuracy, it is advisable to repeat the measurement. The barometric pressure should also be recorded as boiling points are pressure-dependent.[7]

-

The density of a liquid can be accurately determined by measuring the mass of a known volume using a pycnometer or a graduated cylinder and a balance.[11][12]

-

Apparatus: Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will exit through the capillary.

-

Thermostat the pycnometer and its contents in a constant temperature water bath (e.g., at 20°C or 25°C) for a set period to ensure thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and measure its mass.

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 4 and 5.

-

The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of water) * Density of water

-

The refractive index is a fundamental physical property that measures how light propagates through a substance.[13] It is a sensitive measure of purity.

-

Apparatus: Abbe refractometer, a constant temperature water bath connected to the refractometer, a light source (typically a sodium lamp or a white light source with a compensator), and a dropper.

-

Procedure:

-

Turn on the light source and the constant temperature water bath, allowing the refractometer prisms to reach the desired temperature (e.g., 20°C).

-

Open the prism assembly of the refractometer.

-

Using a clean dropper, place a few drops of the liquid sample onto the surface of the lower prism.

-

Close the prism assembly securely.

-

Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. You will see a dividing line between a light and a dark area.

-

If necessary, use the dispersion compensation knob to eliminate any color fringes and sharpen the dividing line.

-

Use the fine adjustment knob to center the dividing line exactly on the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent (e.g., ethanol or acetone) after the measurement.

-

Signaling Pathways and Biological Activity

Currently, there is no information available in scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. Its primary utility is likely as a chemical intermediate in organic synthesis.

Experimental Workflow: Synthesis via Malonic Ester Synthesis

This compound can be synthesized via the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[14][15] The general workflow involves the alkylation of diethyl malonate.[16][17] The following diagram illustrates the key steps in this synthetic pathway.[18]

Caption: General workflow for the synthesis of this compound via malonic ester synthesis.

References

- 1. This compound | 23193-18-2 | Benchchem [benchchem.com]

- 2. Diethyl Acetonylmalonate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]

- 4. Page loading... [guidechem.com]

- 5. Diethyl (2-oxopropyl)propanedioate | C10H16O5 | CID 12000252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. homesciencetools.com [homesciencetools.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Ch21: Malonic esters [chem.ucalgary.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(2-oxopropyl)malonate, also known as diethyl acetonylmalonate, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds and as a precursor to biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and explores its utility in research and drug development.

Core Properties and Data

This compound is a substituted diethyl malonate derivative. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₅ | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| IUPAC Name | diethyl 2-(2-oxopropyl)propanedioate | |

| CAS Number | 23193-18-2 | [1][2] |

| Synonyms | Diethyl acetonylmalonate, 2-Acetonylmalonic acid diethyl ester | |

| Physical State | Liquid | |

| Boiling Point | 296.36 °C at 760 mmHg | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the alkylation of diethyl malonate with chloroacetone. This reaction, a classic example of malonic ester synthesis, involves the formation of an enolate from diethyl malonate, which then acts as a nucleophile to displace the chloride from chloroacetone.[3]

Reaction Scheme

References

Technical Guide: Diethyl 2-(2-oxopropyl)malonate

Abstract

This technical guide provides a detailed overview of Diethyl 2-(2-oxopropyl)malonate, also known as Diethyl 2-acetonylmalonate. The document covers its chemical identity, structural information, and key quantitative data. While specific experimental data for this compound is not widely available in public literature, this guide furnishes a representative, detailed experimental protocol for the synthesis of a structurally similar compound via malonic ester alkylation, a standard method for preparing such molecules. Furthermore, the guide discusses the applications of malonate derivatives and related keto-esters in the fields of medicinal chemistry and drug development, highlighting their role as versatile synthetic intermediates. A generalized workflow for the synthesis is provided in visual format.

Chemical Identity and Properties

This compound is a dicarbonyl compound featuring a malonic ester functional group substituted with an acetonyl (2-oxopropyl) side chain. Its structure combines the reactivity of a β-ketoester with the synthetic versatility of a malonic ester, making it a potentially valuable building block in organic synthesis.

The systematic IUPAC name for this compound is diethyl 2-(2-oxopropyl)propanedioate .

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Citation |

| IUPAC Name | diethyl 2-(2-oxopropyl)propanedioate | |

| Common Name | Diethyl 2-acetonylmalonate | |

| CAS Number | 23193-18-2 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₅ | |

| Molecular Weight | 216.23 g/mol | |

| Boiling Point | Data not available | [1][2] |

| Density | Data not available | [1][2] |

| Refractive Index | Data not available | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved via the malonic ester synthesis, a classical method for forming carbon-carbon bonds. The core transformation involves the alkylation of a diethyl malonate enolate with an appropriate electrophile, in this case, chloroacetone or a similar 3-halopropan-2-one.

Representative Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes the synthesis of diethyl methylmalonate and serves as a model for the synthesis of this compound by substituting the alkylating agent.[3]

Reaction: (C₂H₅O₂C)₂CH₂ + Na⁺OC₂H₅⁻ → Na⁺[(C₂H₅O₂C)₂CH]⁻ + C₂H₅OH Na⁺[(C₂H₅O₂C)₂CH]⁻ + CH₃Br → (C₂H₅O₂C)₂CH(CH₃) + NaBr

Materials:

-

Absolute Ethyl Alcohol

-

Sodium metal

-

Diethyl malonate

-

Methyl Bromide (For adaptation, use Chloroacetone)

-

Glacial Acetic Acid

-

Hydrochloric Acid (concentrated)

-

Ether

-

Anhydrous Calcium Chloride

Procedure:

-

Preparation of Sodium Ethoxide: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser (with a calcium chloride tube), add 1 liter of absolute ethyl alcohol. Carefully add 46 g (2 gram atoms) of sodium metal in small pieces. Stir until all the sodium has dissolved.

-

Enolate Formation: To the resulting sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.

-

Alkylation: Bubble 200 g (2.1 moles) of methyl bromide (or add an equimolar amount of chloroacetone dropwise) into the stirred solution through a gas delivery tube. An initial cooling with a water bath may be necessary to control the exothermic reaction. After the initial reaction subsides, allow the mixture to stand at room temperature for 1 hour and then reflux on a steam bath for an additional 2 hours, or until the solution is neutral to moist litmus paper.

-

Work-up: Distill the majority of the alcohol from the reaction mixture at atmospheric pressure. Add 600-700 cc of water containing 10 cc of concentrated hydrochloric acid to the residue and shake well.

-

Extraction: Separate the lower aqueous layer from the ester. Extract the aqueous layer twice with ether. Combine the ether extracts with the main ester product.

-

Purification: Wash the combined ester and ether layers with dilute hydrochloric acid, then with water. Dry the solution over anhydrous calcium chloride.

-

Distillation: After removing the ether by distillation, distill the residue under reduced pressure. The fraction corresponding to the alkylated product is collected.

Synthetic Workflow Visualization

The following diagram illustrates the generalized experimental workflow for the malonic ester alkylation described in the protocol.

Applications in Research and Drug Development

Malonic esters are foundational reagents in organic synthesis, and their derivatives are crucial intermediates in the preparation of a wide array of commercially important compounds, particularly pharmaceuticals.[4]

Key Application Areas:

-

Synthesis of Carboxylic Acids: The malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms (RX → RCH₂COOH) after hydrolysis and decarboxylation of the alkylated malonate.

-

Heterocyclic Chemistry: this compound is a 1,5-dicarbonyl compound precursor. Such compounds are highly valuable in the synthesis of various heterocycles, such as pyridines, pyrimidines, and quinolones, which are core structures in many bioactive molecules.

-

Pharmaceutical Intermediates: Diethyl malonate itself is a starting material for several drugs, including barbiturates (sedatives), non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, and antibacterial agents like nalidixic acid.[4] The introduction of a keto-functionalized side chain, as in this compound, provides an additional reactive handle for building more complex molecular architectures required for modern drug candidates. For example, related structures have been investigated as intermediates for small molecule kinase inhibitors used in anticancer therapy.[5] While direct use of this specific compound in a marketed drug is not prominently documented, its value lies in its potential as a versatile building block for creating libraries of compounds for drug discovery screening.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Diethyl 2-(2-oxopropyl)malonate. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a versatile building block in organic synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with its proton network.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and typical coupling constants.

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | ~1.25 | Triplet | 6H | ~7.1 |

| b | ~4.20 | Quartet | 4H | ~7.1 |

| c | ~3.80 | Triplet | 1H | ~7.5 |

| d | ~2.90 | Doublet | 2H | ~7.5 |

| e | ~2.20 | Singlet | 3H | - |

Molecular Structure and Proton Assignments

The structure of this compound with proton assignments is presented below. The diagram illustrates the connectivity and the distinct proton environments within the molecule.

Figure 1. Chemical structure of this compound with proton labeling.

Experimental Protocol

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

The spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Receiver Gain: Adjust the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.

-

Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is recommended.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values).

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the spin-spin coupling relationships between the different sets of protons in this compound.

Figure 2. Spin-spin coupling network in this compound.

An In-depth Technical Guide on the 13C NMR Spectroscopy of Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Diethyl 2-(2-oxopropyl)malonate. Due to the absence of publicly available experimental 13C NMR data for this specific compound in surveyed databases, this document presents predicted chemical shifts based on established NMR principles and data from structurally analogous compounds. It also offers a detailed experimental protocol for acquiring 13C NMR data and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on the analysis of similar structures and standard chemical shift ranges for the functional groups present in the molecule. These groups include a ketone, two ester carbonyls, and various aliphatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O (Ketone) | ~202 | Ketone carbonyl carbons typically resonate in the 200-220 ppm range. |

| C=O (Ester) | ~168 | Ester carbonyl carbons are consistently found in the 160-180 ppm region. |

| -CH- (Malonate) | ~55 | The methine carbon is alpha to two electron-withdrawing carbonyl groups, shifting it downfield. |

| -O-CH2- (Ethyl) | ~62 | The methylene carbons attached to the ester oxygen are deshielded and appear in this region. |

| -CH2- (Propyl) | ~45 | The methylene carbon adjacent to the ketone is deshielded by the carbonyl group. |

| -CH3 (Propyl) | ~30 | The terminal methyl group of the propyl chain is a typical aliphatic carbon. |

| -CH3 (Ethyl) | ~14 | The terminal methyl groups of the ethyl esters are standard aliphatic carbons. |

Experimental Protocols for 13C NMR Data Acquisition

This section outlines a detailed methodology for obtaining a 13C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or dimethyl sulfoxide-d6 can also be used depending on solubility and the desired chemical shift reference.

-

Concentration: For a 13C NMR spectrum, a relatively concentrated sample is required due to the low natural abundance of the 13C isotope. A concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[1]

-

Sample Filtration: To ensure a high-quality spectrum with sharp lines, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for ¹H):

-

Spectrometer Frequency: 100-150 MHz for ¹³C.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Temperature: Standard room temperature (e.g., 298 K).

2.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Visualizations

3.1. Molecular Structure and Predicted 13C NMR Assignments

Caption: Predicted 13C NMR chemical shifts for this compound.

3.2. Experimental Workflow for 13C NMR Spectroscopy

Caption: A generalized workflow for acquiring a 13C NMR spectrum.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Diethyl 2-(2-oxopropyl)malonate. Due to the limited availability of a direct experimental spectrum for this specific compound in publicly accessible databases, this guide presents a predicted infrared spectrum based on the analysis of its constituent functional groups and data from analogous compounds. This guide also includes a detailed, generalized experimental protocol for obtaining the IR spectrum of a liquid sample such as this compound and a visualization of its chemical structure.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its ketone and diethyl malonate moieties. The presence of two ester carbonyl groups and one ketone carbonyl group is expected to result in strong absorption bands in the region of 1700-1760 cm⁻¹. The C-O stretching vibrations of the ester groups will also produce prominent peaks. The table below summarizes the predicted key IR absorption bands, their corresponding functional groups, and the expected intensity and wavenumber range.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| ~2980-2850 | C-H (Alkyl) | Stretching | Medium to Strong |

| ~1750-1735 | C=O (Ester) | Stretching | Strong |

| ~1715 | C=O (Ketone) | Stretching | Strong |

| ~1465 | C-H (CH₂) | Bending | Medium |

| ~1370 | C-H (CH₃) | Bending | Medium |

| ~1250-1150 | C-O (Ester) | Stretching | Strong |

| ~1050-1000 | C-C | Stretching | Medium |

Note: This data is predicted based on the analysis of functional groups and typical values for β-keto esters. The exact peak positions and intensities may vary in an experimental spectrum.

Experimental Protocol for Acquiring an IR Spectrum of a Liquid Sample

The following is a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

A clean, dry pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Allow the instrument to warm up for at least 15-30 minutes to ensure thermal stability of the source and detector.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean and free of any contaminants. If necessary, clean the crystal with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

With nothing on the crystal, lower the ATR press arm (if applicable).

-

In the spectrometer software, initiate the collection of a background spectrum. This typically involves a set number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean pipette, place a small drop (typically 1-2 drops) of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

If your ATR accessory has a pressure arm, lower it onto the sample to ensure good contact between the liquid and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.

-

In the software, initiate the collection of the sample spectrum. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Process the spectrum as needed. This may include baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Label the significant peaks and correlate them to the functional groups present in the molecule.

-

-

Cleaning:

-

After the analysis, lift the pressure arm and clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is completely clean and dry for the next user.

-

Visualization of this compound

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Mass Spectrometry Analysis of Diethyl 2-(2-oxopropyl)malonate: A Technical Guide

This technical guide provides an in-depth overview of the expected mass spectrometry data for Diethyl 2-(2-oxopropyl)malonate. Due to the limited availability of direct mass spectrometry data for this specific compound in public databases, this guide leverages data from closely related 2-substituted diethyl malonate derivatives to predict its fragmentation behavior and provide relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working with malonate compounds and mass spectrometry techniques.

Predicted Mass Spectrometry Data

Based on the analysis of similar compounds, the electron ionization mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns. The key predicted mass-to-charge ratios (m/z) and their corresponding fragment ions are summarized in the table below.

| Predicted m/z | Predicted Ion Structure | Fragmentation Pathway |

| 216 | [M]+• (Molecular Ion) | Intact molecule |

| 171 | [M - C2H5O]+ | Loss of an ethoxy radical |

| 159 | [M - C3H5O]+ | Loss of the 2-oxopropyl radical |

| 143 | [M - C2H5O - CO]+ | Loss of an ethoxy radical followed by loss of carbon monoxide |

| 115 | [M - C3H5O - CO2]+ | Loss of the 2-oxopropyl radical followed by loss of carbon dioxide |

Experimental Protocols

The following is a representative experimental protocol for acquiring electron ionization mass spectra of diethyl malonate derivatives, based on methodologies reported for similar compounds.[1][2][3]

Sample Preparation: The analyte, this compound, should be of high purity, typically purified by chromatography on silica gel. Purity should be confirmed by other analytical techniques such as 1H NMR, 13C NMR, and infrared spectroscopy prior to mass spectrometry analysis.[1]

Instrumentation:

-

Mass Spectrometer: A Kratos MS 25 RFA instrument or a similar double-focusing magnetic sector or quadrupole mass spectrometer capable of electron ionization.

-

Ionization Mode: Electron Ionization (EI).

-

Sample Introduction: Direct probe insertion.

Data Acquisition:

-

Mass spectra are recorded over a mass range appropriate for the parent compound and its expected fragments (e.g., m/z 40-300).

-

The instrument is tuned and calibrated according to the manufacturer's specifications using a suitable calibration standard (e.g., perfluorokerosene, PFK).

Predicted Fragmentation Pathway

The fragmentation of 2-substituted diethyl malonate derivatives under electron ionization is characterized by several key cleavage events. A significant fragmentation pathway involves the loss of the substituent at the C2 position.[1][2][3] For this compound, the primary fragmentation is anticipated to be the loss of the 2-oxopropyl group.

A diagram illustrating the predicted primary fragmentation pathway is provided below.

Caption: Predicted primary fragmentation of this compound.

Experimental Workflow

The general workflow for the analysis of this compound by mass spectrometry is outlined below. This workflow ensures data quality and accurate interpretation.

Caption: General workflow for mass spectrometry analysis.

References

Stability and Storage of Diethyl 2-(2-oxopropyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-(2-oxopropyl)malonate (CAS No. 23193-18-2). Due to the limited availability of specific stability studies for this compound, this guide also draws upon the established chemical behavior of β-keto esters to predict potential degradation pathways and outline relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 23193-18-2 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₆O₅ | [5][8] |

| Molecular Weight | 216.23 g/mol | [3] |

| Appearance | Liquid | [5][8] |

| Purity | >95% | [5][7][8] |

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound. The following conditions are recommended based on general safety data for related compounds.

| Condition | Recommendation |

| Temperature | Store in a cool, well-ventilated place. |

| Container | Keep container tightly closed. |

| Atmosphere | Store under an inert atmosphere if possible to prevent oxidation. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and oxidizing agents. |

Potential Degradation Pathways

As a β-keto ester, this compound is susceptible to two primary degradation pathways: hydrolysis and subsequent decarboxylation.

Hydrolysis

In the presence of acid or base and water, the ester groups of this compound can be hydrolyzed to form the corresponding β-keto acid, 2-(2-oxopropyl)malonic acid.

Caption: Acid or base-catalyzed hydrolysis of this compound.

Decarboxylation

The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation, particularly upon heating, to yield pentan-2-one and carbon dioxide.[9]

Caption: Thermal decarboxylation of 2-(2-oxopropyl)malonic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and stability testing of this compound, based on standard organic chemistry techniques for similar compounds.

Synthesis of this compound

A plausible synthesis route involves the acylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Chloroacetone

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Add chloroacetone dropwise to the reaction mixture and then reflux for 2-3 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation.

Stability Testing: Hydrolysis Study

This protocol is designed to assess the hydrolytic stability of this compound under acidic and basic conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare stock solutions of this compound in acetonitrile.

-

For the hydrolysis study, prepare reaction mixtures by adding an aliquot of the stock solution to volumetric flasks containing 0.1 N HCl, 0.1 N NaOH, and purified water (for neutral hydrolysis).

-

Incubate the reaction mixtures at a controlled temperature (e.g., 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.

-

Neutralize the acidic and basic samples accordingly.

-

Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of any degradation products.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 23193-18-2 | Benchchem [benchchem.com]

- 4. eontrading.uk [eontrading.uk]

- 5. Diethyl Malonate In Ankleshwar Gujarat At Best Price | Diethyl Malonate Manufacturers Suppliers In Ankleshwar [tradeindia.com]

- 6. Diethyl Malonate In Surat Gujarat At Best Price | Diethyl Malonate Manufacturers Suppliers In Surat [tradeindia.com]

- 7. 5-(1-Adamantyl)-2-methoxybenzoic acid Supplier in Mumbai, 5-(1-Adamantyl)-2-methoxybenzoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 8. Diethyl Malonate In Pune Maharashtra At Best Price | Diethyl Malonate Manufacturers Suppliers In Poona [tradeindia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Fundamental Reactivity of the Active Methylene Group in Diethyl 2-(2-oxopropyl)malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the active methylene group in Diethyl 2-(2-oxopropyl)malonate, also known as diethyl acetonylmalonate. This compound is a derivative of diethyl malonate and possesses a unique combination of a β-keto ester and a malonic ester functionality, making it a versatile precursor in organic synthesis. This guide will delve into its synthesis, the reactivity of its acidic methylene proton, and its applications in various key chemical transformations.

Introduction

This compound belongs to the class of active methylene compounds. The methylene group (-CH2-) is positioned between three electron-withdrawing groups (two ester carbonyls and one ketone carbonyl), which significantly increases the acidity of its protons. This heightened acidity, with an estimated pKa comparable to or even lower than that of diethyl malonate (pKa ≈ 13), allows for the facile formation of a stabilized carbanion (enolate) under basic conditions. This enolate is a potent nucleophile and serves as the cornerstone of the compound's rich and diverse reactivity.

Synthesis of this compound

Experimental Protocol: Acylation of Diethyl Malonate (Adapted)

Materials:

-

Diethyl malonate

-

Magnesium turnings

-

Anhydrous ethanol

-

Carbon tetrachloride (catalytic amount)

-

Acylating agent (e.g., chloroacetone or a related equivalent)

-

Anhydrous diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (1.1 eq.) are suspended in anhydrous ethanol (sufficient to cover the magnesium).

-

A catalytic amount of carbon tetrachloride is added to initiate the reaction.

-

A solution of diethyl malonate (1.0 eq.) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until all the magnesium has reacted.

-

The reaction mixture is cooled in an ice bath, and a solution of the acylating agent (e.g., chloroacetone, 1.0 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to stir at room temperature overnight.

-

The reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the aqueous layer is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Core Reactivity of the Active Methylene Group

The primary driver of the reactivity of this compound is the acidity of the methine proton at the C-2 position. Deprotonation with a suitable base generates a resonance-stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation

The enolate of this compound readily undergoes nucleophilic substitution with alkyl halides, providing a straightforward method for introducing alkyl groups at the C-2 position. This reaction typically proceeds via an SN2 mechanism, favoring primary and methyl halides.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt) or other suitable base

-

Anhydrous ethanol

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium (1.0 eq.) in anhydrous ethanol.

-

This compound (1.0 eq.) is added dropwise to the sodium ethoxide solution at room temperature.

-

The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

The alkyl halide (1.0 eq.) is added dropwise, and the reaction mixture is refluxed for several hours until completion (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The product is purified by vacuum distillation or column chromatography.

Acylation

Similar to alkylation, the enolate can be acylated using acyl chlorides or anhydrides. This reaction introduces an additional acyl group, leading to highly functionalized products that can serve as precursors for various heterocyclic systems.

Knoevenagel Condensation

The active methylene group of this compound can participate in Knoevenagel condensation with aldehydes and ketones. This reaction, typically catalyzed by a weak base such as piperidine or an amine salt, results in the formation of an α,β-unsaturated product after dehydration.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a pathway to synthesize hydrazones from β-keto esters.[1] In the case of this compound, reaction with an aryl diazonium salt would likely lead to the cleavage of one of the ester groups or the acetyl group, followed by the formation of a hydrazone.[1][2] This reaction is a powerful tool for the synthesis of indoles and other nitrogen-containing heterocycles.[2]

Quantitative Data

Due to the limited availability of specific data for this compound in the searched literature, the following tables present data for the closely related parent compound, diethyl malonate, and analogous reactions. This information serves as a valuable reference for predicting the properties and reactivity of the target compound.

Table 1: Physical and Spectroscopic Properties of Diethyl Malonate

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Boiling Point | 199 °C |

| Density | 1.055 g/cm³ |

| pKa | ~13 |

| ¹H NMR (CDCl₃) | |

| δ 1.28 (t, 6H) | CH₃ |

| δ 3.39 (s, 2H) | CH₂ |

| δ 4.21 (q, 4H) | OCH₂ |

| ¹³C NMR (CDCl₃) | |

| δ 14.0 | CH₃ |

| δ 41.5 | CH₂ |

| δ 61.4 | OCH₂ |

| δ 166.8 | C=O |

| IR (neat) | |

| 2984 cm⁻¹ | C-H stretch |

| 1734 cm⁻¹ | C=O stretch |

| 1250-1030 cm⁻¹ | C-O stretch |

Table 2: Representative Yields for Reactions of Diethyl Malonate Derivatives

| Reaction | Substrate | Reagent | Product | Yield (%) |

| Acylation | Diethyl aminomalonate HCl | Propionic anhydride | Diethyl (1-oxopropyl)malonate | 72%[3] |

| Knoevenagel Condensation | Diethyl malonate | Isovaleraldehyde | Diethyl 2-(2-methylpropylidene)malonate | 85-89%[4] |

| Michael Addition | Diethyl malonate | Chalcone | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | 80-91% |

Conclusion

This compound is a highly functionalized molecule with significant potential in organic synthesis. The pronounced acidity of its active methylene proton allows for easy formation of a nucleophilic enolate, which can be exploited in a wide range of C-C bond-forming reactions including alkylations, acylations, and condensation reactions. While specific experimental data for this particular compound is sparse in readily accessible literature, the well-established reactivity of the parent diethyl malonate and other β-dicarbonyl compounds provides a strong predictive framework for its synthetic applications. This guide serves as a foundational resource for researchers and professionals looking to harness the synthetic utility of this versatile building block. Further investigation into the specific reaction conditions and yields for this compound is warranted to fully explore its synthetic potential.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1] This process involves the migration of a proton and the simultaneous shift of a double bond. For β-dicarbonyl compounds such as Diethyl 2-(2-oxopropyl)malonate (also known as diethyl acetylmalonate), the presence of two carbonyl groups significantly influences the position of this equilibrium. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group.[1] Understanding the tautomeric equilibrium is crucial as the keto and enol forms exhibit different chemical reactivity, with the enol acting as a nucleophile in various synthetic transformations.

This guide will delve into the theoretical underpinnings of the keto-enol tautomerism in this compound, outline experimental methodologies for its quantitative analysis, and present the expected data in a structured format.

Tautomeric Equilibrium in this compound

The keto-enol equilibrium of this compound involves the interconversion of the diketo form and the enol form, as depicted below.

Figure 1: Keto-enol tautomerism of this compound.

The position of this equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer.

Keq = [Enol] / [Keto]

Several factors influence the value of Keq:

-

Solvent Polarity: In general, nonpolar solvents favor the enol form due to the stability conferred by the intramolecular hydrogen bond. Polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups, thus favoring the more polar keto form.[2]

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. If the enolization is exothermic, a decrease in temperature will favor the enol form, and vice versa.

-

Substituent Effects: The electronic nature of substituents on the β-dicarbonyl framework can influence the acidity of the α-proton and the stability of the resulting enol.

Experimental Characterization

The primary technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4]

Detailed Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in different solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in each deuterated solvent at a known concentration (e.g., 0.1 M).

-

Ensure the solutions are homogeneous.

-

Transfer an appropriate volume of each solution into a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Carefully integrate the signals corresponding to the keto and enol forms. Key signals to monitor are the methine proton of the enol and the methylene protons of the keto form.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. Based on literature for similar compounds, the following chemical shifts are expected:

-

Keto form: A singlet for the methine proton (CH) adjacent to the acetyl and ester groups, and a singlet for the acetyl methyl protons (CH₃).

-

Enol form: A singlet for the vinylic proton (=CH) and a singlet for the acetyl methyl protons in a different chemical environment. A broad singlet for the enolic hydroxyl proton (-OH) is also expected at a downfield chemical shift.

-

-

Calculate the equilibrium constant (Keq) using the integral values of non-overlapping, characteristic peaks of the keto and enol forms. For instance, using the methine proton of the keto form (Iketo) and the vinylic proton of the enol form (Ienol): Keq = Ienol / Iketo

-

Calculate the percentage of each tautomer: % Enol = (Ienol / (Ienol + Iketo)) * 100 % Keto = (Iketo / (Ienol + Iketo)) * 100

-

Experimental Workflow Diagram:

Figure 2: Workflow for the experimental determination of tautomeric equilibrium.

Expected Quantitative Data

| Solvent | Dielectric Constant (ε) | Expected Keq | Expected ΔG° (kJ/mol) | Expected ΔH° (kJ/mol) | Expected ΔS° (J/mol·K) |

| Benzene-d₆ | 2.3 | > 1 | < 0 | Negative | Small |

| Chloroform-d | 4.8 | ~ 1 | ~ 0 | Slightly Negative | Small |

| Acetone-d₆ | 21 | < 1 | > 0 | Slightly Positive | Small |

| DMSO-d₆ | 47 | << 1 | >> 0 | Positive | Small |

Table 1: Predicted Equilibrium Constants and Thermodynamic Parameters for the Keto-Enol Tautomerism of this compound in Various Solvents at 298 K.

Signaling Pathways and Logical Relationships

The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases.[1] These pathways are crucial in understanding the reactivity of this compound in different chemical environments.

Acid-Catalyzed Tautomerism:

Figure 3: Acid-catalyzed keto-enol interconversion pathway.

Base-Catalyzed Tautomerism:

Figure 4: Base-catalyzed keto-enol interconversion pathway.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical nature. This guide has provided a comprehensive theoretical and practical framework for its investigation. Through the application of ¹H NMR spectroscopy, the equilibrium constant and thermodynamic parameters of this tautomerism can be determined in various solvent environments. The provided experimental protocols and expected data trends, based on analogous systems, offer a solid starting point for researchers. A thorough understanding of this equilibrium is essential for controlling the reactivity of this compound and for its effective utilization in the synthesis of more complex molecules, including those of pharmaceutical interest. Further research is warranted to obtain and publish specific quantitative data for this compound to enrich the collective knowledge in this area.

References

In-Depth Technical Guide: Diethyl 2-(2-Oxopropyl)malonate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Clear identification and understanding of a substance's physical properties are fundamental to its safe handling.

| Identifier | Value |

| Chemical Name | Diethyl 2-(2-oxopropyl)malonate |

| CAS Number | 23193-18-2 |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Assumed to be a liquid, based on supplier information. |

| Purity | Typically available at ≥95%. |

Data sourced from publicly available supplier information.

Hazard Identification and Precautionary Measures

While a specific GHS classification for this compound is not widely published, a conservative approach to handling is recommended. The following potential hazards and precautionary statements are based on general knowledge of similar chemical structures.

Potential Hazards:

-

May cause skin and eye irritation upon contact.

-

May be harmful if swallowed or inhaled.

-

The toxicological properties have not been thoroughly investigated.

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Controls and Personal Protection

Establishing a safe working environment is paramount when handling chemicals with unknown toxicological profiles.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with EN166 or other appropriate standards. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene) and a laboratory coat. Change gloves immediately if they become contaminated. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |

| Hygiene Measures | Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly before leaving the lab. |

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

| Aspect | Guideline |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents. |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately rinse eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Accidental Release Measures

A clear and practiced spill response plan is essential for mitigating the impact of an accidental release. The following workflow outlines the general procedure for handling a chemical spill of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet or professional safety consultation. Users should always conduct a thorough risk assessment before handling any chemical.

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The pyrimidine scaffold is a core component of various clinically used drugs. The functionalization of the pyrimidine ring offers a powerful tool for modulating the pharmacological profile of these molecules. This document provides detailed application notes and experimental protocols for the synthesis of 5-acetyl-pyrimidine derivatives using diethyl 2-(2-oxopropyl)malonate as a versatile starting material. This β-keto ester allows for the introduction of an acetyl group at the C5 position of the pyrimidine ring, a substitution pattern known to be important for various biological activities, including kinase inhibition.[3][4]

The synthesis of these pyrimidine derivatives is primarily achieved through well-established cyclocondensation reactions, such as the Biginelli and Pinner reactions, by reacting this compound with urea, thiourea, or guanidine.[5] These reactions provide a straightforward and efficient route to a variety of substituted pyrimidines.

Synthetic Pathways

The general synthetic scheme involves the condensation of this compound with a suitable N-C-N building block (urea, thiourea, or guanidine) under appropriate reaction conditions to yield the corresponding 5-acetyl-pyrimidine derivative. The reaction proceeds through a cyclocondensation mechanism.

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

The following protocols are based on established methodologies for similar pyrimidine syntheses and are adapted for this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 5-acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from this compound and Thiourea

This protocol is adapted from a similar Biginelli-like reaction.[5]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Acetylacetone

-

Trifluoroacetic acid (catalyst)

-

p-Tolylaldehyde (optional, for a multi-component reaction)

Procedure:

-

Dissolve thiourea (0.76 g, 0.01 mol) in a mixture of acetylacetone (4 ml) and ethanol (1 ml).

-

Add this compound (equivalent to the β-keto ester in the reference, e.g., 0.01 mol) dropwise to the solution while stirring.

-

After 5 minutes of stirring, if performing a multi-component reaction, add the aldehyde (e.g., p-tolylaldehyde, 1.18 ml, 0.01 mol). For the direct synthesis, this step can be omitted, though the reaction may require different optimization.

-

Stir the mixture for 30 minutes, then add a catalytic amount of trifluoroacetic acid (0.03 ml).

-

Heat the reaction mixture at 55-60°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by recrystallization from ethanol to obtain the desired product.

Expected Outcome: The reaction is expected to yield the corresponding 5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivative. Yields for analogous reactions are reported to be in the range of good to excellent.[5]

Protocol 2: Synthesis of 2-amino-4,6-dihydroxypyrimidine from Diethyl Malonate and Guanidine (General Guidance)

While a specific protocol for this compound was not found, this procedure for diethyl malonate can be adapted.[6] The presence of the 2-oxopropyl group may require adjustment of reaction times and temperatures.

Materials:

-

This compound

-

Guanidine nitrate

-

Sodium ethoxide solution in ethanol

-

Acetic acid

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add this compound (0.17 mol) and guanidine nitrate (0.17 mol) to the sodium ethoxide solution. The molar ratio of the reactants to sodium ethoxide should be optimized, but a starting point of 1:1:2.4-2.5 (malonate:guanidine:base) can be used.[6]

-

Stir the mixture at reflux (around 95°C) for 0.5 - 1.5 hours.[6]

-

After the reaction, distill off the ethanol to obtain a white solid.

-

Dissolve the solid in water and slowly add 5% acetic acid to adjust the pH to 4-6.

-

Filter the resulting precipitate, wash with water, and dry to obtain the product.

Expected Outcome: This reaction is expected to yield 2-amino-5-acetyl-6-methylpyrimidin-4-ol. The yield for the analogous reaction with diethyl malonate is reported to be around 81%.[6]

Data Presentation

Table 1: Synthesis of 5-Acetyl-pyrimidine Derivatives

| Product Name | Starting Materials | Reagent | Catalyst/Solvent | Yield (%) | Reference |

| 1-(6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | Acetylacetone, p-tolylaldehyde | Thiourea | Trifluoroacetic acid / Ethanol, Acetylacetone | High | [5] |